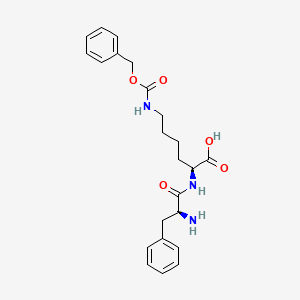

H-Phe-Lys(Z)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H-Phe-Lys(Z)-OH is a synthetic peptide compound composed of phenylalanine (Phe) and lysine (Lys) residues. The “Z” in the name refers to the benzyloxycarbonyl (Z) protecting group, which is commonly used in peptide synthesis to protect the amino group of lysine from unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-Lys(Z)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The phenylalanine residue is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amino group.

Coupling: The next amino acid, lysine with a benzyloxycarbonyl protecting group, is coupled to the growing peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Phe-Lys(Z)-OH can undergo various chemical reactions, including:

Deprotection: Removal of the benzyloxycarbonyl group using hydrogenation or acidic conditions.

Coupling: Formation of peptide bonds with other amino acids or peptides.

Oxidation and Reduction: Reactions involving the phenylalanine residue.

Common Reagents and Conditions

Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions with TFA.

Coupling: DIC and HOBt for peptide bond formation.

Oxidation: Mild oxidizing agents like hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4).

Major Products Formed

Deprotected Peptide: Removal of the Z group yields H-Phe-Lys-OH.

Extended Peptides: Coupling reactions can extend the peptide chain.

Scientific Research Applications

Peptide Synthesis

H-Phe-Lys(Z)-OH is primarily utilized as a building block in the synthesis of peptides. Its structure allows for the incorporation of various functional groups, facilitating the creation of complex peptides with tailored biological activities. The protective carbobenzyloxy group on lysine allows for selective deprotection during synthesis, making it easier to manipulate the peptide chain without compromising the integrity of the amino acid.

Synthesis Process

The synthesis of this compound typically involves:

- Step 1: Protection of lysine with the carbobenzyloxy group.

- Step 2: Coupling with phenylalanine to form the dipeptide.

- Step 3: Purification and characterization of the final product.

Research indicates that peptides containing this compound can exhibit various biological activities, including:

- Opioid Receptor Binding: Modifications in lysine-containing peptides have been shown to affect opioid receptor binding and activity, which may lead to potential applications in pain management and analgesics.

- Antioxidant Properties: Peptides derived from this compound can demonstrate antioxidant activity, which is crucial for combating oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the applications of this compound in various fields:

Opioid Activity Research

Research has shown that modifications in lysine-containing peptides can significantly influence their interaction with opioid receptors. For example, studies involving this compound have demonstrated its potential as a scaffold for developing novel analgesics that target these receptors effectively.

Antioxidant Peptides

A study highlighted the use of antioxidant peptides derived from various sources, indicating that those incorporating structures similar to this compound could enhance cellular protection against oxidative stress. These peptides showed promising results in vitro against reactive oxygen species-induced damage .

Cancer Research

In cancer research, derivatives of this compound have been investigated for their potential anticancer properties. Peptides incorporating this compound have been shown to inhibit tumor growth in specific cancer cell lines, suggesting its applicability in therapeutic strategies .

Mechanism of Action

The mechanism of action of H-Phe-Lys(Z)-OH depends on its specific application. In drug delivery, the compound can be designed to release active peptides upon cleavage by specific enzymes. The benzyloxycarbonyl group protects the lysine residue until it reaches the target site, where it is cleaved to release the active peptide.

Comparison with Similar Compounds

Similar Compounds

H-Phe-Lys-OH: Similar structure without the benzyloxycarbonyl protecting group.

H-Phe-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Z.

H-Phe-Lys(Fmoc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

H-Phe-Lys(Z)-OH is unique due to the presence of the benzyloxycarbonyl group, which provides specific protection and stability during synthesis. This makes it particularly useful in applications where selective deprotection is required.

Biological Activity

H-Phe-Lys(Z)-OH, also known as N6-carbobenzyloxy-L-lysine, is a synthetic amino acid derivative characterized by a phenylalanine (Phe) residue at the N-terminus and a carbobenzyloxy protective group on the lysine (Lys) side chain. This compound plays a significant role in peptide synthesis and exhibits various biological activities, making it a valuable tool in biochemical research and therapeutic applications.

- Molecular Formula : C16H19N3O3

- Molecular Weight : 303.34 g/mol

The protective group on lysine enhances the compound's stability during synthesis and allows for further modifications, which is essential for developing peptides with specific biological functions.

Biological Relevance

This compound is primarily utilized in peptide synthesis, where it serves as a building block for creating bioactive peptides. The incorporation of this compound into peptide sequences can significantly influence their biological activities, including enzyme inhibition, receptor binding, and cellular interactions.

Key Biological Activities

- Enzyme Inhibition : Certain peptides synthesized with this compound have shown inhibitory effects on enzymes such as plasmin and thrombin. For example, peptides derived from this compound exhibited IC50 values indicating effective inhibition of plasmin activity, making them potential candidates for therapeutic applications in fibrinolytic disorders .

- Receptor Binding : The structure of this compound allows for enhanced binding affinities to various receptors. Studies have indicated that peptides containing this compound can interact favorably with opioid receptors, demonstrating its utility in drug development for pain management .

- Cytotoxicity Studies : Research has evaluated the cytotoxic effects of peptides synthesized from this compound against cancer cell lines such as MCF-7 and DLD-1. Results showed that while some derivatives maintained low cytotoxicity, others exhibited significant inhibitory activity against cancer cell proliferation .

Comparative Analysis

The following table compares this compound with similar compounds regarding their structural features and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| H-Phe-OH | Free phenylalanine | Essential for protein structure and function |

| H-Lys-OH | Basic lysine without protective groups | Directly involved in protein synthesis |

| H-Dmt-Tic-Lys(OAc)-OH | Contains Dmt and Tic residues | Used in opioid pharmacophore studies |

| Boc-Lys(Z)-NH2 | Lysine derivative with amine termination | Useful for creating amide bonds in peptide chains |

Case Studies

-

Peptide Synthesis and Activity :

A study synthesized several peptides incorporating this compound to evaluate their inhibitory effects on plasmin. The most active peptide demonstrated an IC50 value of 0.02 mM against plasmin, highlighting the potential of this compound in developing therapeutic agents for clotting disorders . -

Opioid Receptor Interaction :

Research focused on the binding affinities of peptides containing this compound to opioid receptors revealed that modifications at specific positions could enhance receptor selectivity and potency. This work underscores the importance of structural variations in optimizing peptide-based drugs for pain relief . -

Cytotoxicity Evaluation :

Peptides derived from this compound were tested against various cancer cell lines to assess their cytotoxic effects. While some showed promising anti-cancer activity, others were found to be non-toxic to normal cells, suggesting a potential therapeutic window for future applications in oncology .

Properties

Molecular Formula |

C23H29N3O5 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C23H29N3O5/c24-19(15-17-9-3-1-4-10-17)21(27)26-20(22(28)29)13-7-8-14-25-23(30)31-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16,24H2,(H,25,30)(H,26,27)(H,28,29)/t19-,20-/m0/s1 |

InChI Key |

IUXHAFYVYDIHFF-PMACEKPBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.